Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
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Description
Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a useful research compound. Its molecular formula is C14H9BrF4N2O4 and its molecular weight is 425.13 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of organofluorine compounds, characterized by carbon-fluorine bonds that influence its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrF4N2O3. The presence of trifluoromethyl and bromine substituents significantly impacts its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H13BrF4N2O3 |
Molecular Weight | 401.18 g/mol |
Physical State | Solid |
Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential as an antibacterial and anticancer agent. Similar compounds within its structural class have demonstrated significant pharmacological effects, including:
- Antibacterial Activity : Compounds with similar structures have shown effective antibacterial properties against various pathogenic bacteria, suggesting a potential for this compound to inhibit bacterial growth .
- Anticancer Potential : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects on cancer cell lines. The structural components of this compound may contribute to similar activities through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with key enzymes involved in metabolic pathways or DNA synthesis processes.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL for certain derivatives, suggesting that this compound could exhibit comparable efficacy .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related pyrimidine derivatives induced significant cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer profile for this compound .
Properties
Molecular Formula |
C14H9BrF4N2O4 |
---|---|
Molecular Weight |
425.13 g/mol |
IUPAC Name |
methyl 2-bromo-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C14H9BrF4N2O4/c1-20-10(14(17,18)19)5-11(22)21(13(20)24)9-3-6(12(23)25-2)7(15)4-8(9)16/h3-5H,1-2H3 |
InChI Key |
CRUQEMYAXWDRNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)OC)Br)F)C(F)(F)F |
Origin of Product |
United States |
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